molecular formula C23H34O2 B162168 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol CAS No. 64432-04-8

3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol

Cat. No. B162168
CAS RN: 64432-04-8
M. Wt: 342.5 g/mol
InChI Key: OJJOUHFECGXRFJ-NWLVNBMCSA-N
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Description

This compound is also known as Grifolin monomethyl ether . It has a molecular formula of C23H34O2 . It has an average mass of 342.515 Da and a monoisotopic mass of 342.255890 Da . It has a mossy type odor and is used as a fragrance agent .

Scientific Research Applications

Synthesis and Characterization

A derivative of cinnamic acid, closely related to 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol, has been synthesized and characterized extensively through NMR studies (Akhtar, Khan, & Khan, 2009). This research contributes to understanding the molecular structure and potential applications of such derivatives.

Chemical Conversion and Analysis

The compound has been used in the conversion of juvenile hormone III to methyl farnesoate and farnesol, demonstrating its role in chemical synthesis and transformation (Baker & Schooley, 1986). This indicates its utility in the study and manipulation of biologically significant molecules.

Gas Chromatographic Measurement

Research involving gas chromatographic measurements of phenolic acids and alcohols in human urine includes compounds structurally similar to this compound (Karoum, Ruthven, & Sandler, 1968). Such studies are significant for understanding the metabolic processing of similar compounds in the human body.

Antibacterial Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial activities (Zhou et al., 2015). This illustrates the potential of such compounds in the development of new antibacterial agents.

Ligand Design and Biological Evaluation

The effects of ligand design on structural and photophysical properties of Nd(III) complexes with Schiff bases of the [(phenylimino)methyl]phenol-type have been investigated (Pikoli, Hosten, & Abrahams, 2020). This research demonstrates the versatility of phenol derivatives in complex molecular designs for biological applications.

properties

IUPAC Name

3-methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-14-21-22(24)15-20(5)16-23(21)25-6/h9,11,13,15-16,24H,7-8,10,12,14H2,1-6H3/b18-11+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJOUHFECGXRFJ-NWLVNBMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138797
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64432-04-8
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64432-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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